rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans is a cyclobutane-derived carboxylic acid with a methyl substituent at the 2-position and a trans-configuration of stereocenters at positions 1 and 2. The cyclobutane ring introduces moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) cyclic systems. This compound is primarily utilized as a chiral building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid structure and stereochemical complexity .
Properties
CAS No. |
57705-61-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
ZQUWTFVQYAVBJZ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CC1CCC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Ring Expansion
The cyclopropanation of α,β-unsaturated esters followed by ring expansion represents a foundational approach. For instance, ethyl diazoacetate reacts with 2-methyl-1,3-butadiene in the presence of a rhodium(II) carboxylate catalyst (e.g., Rh₂(OAc)₄) to form a cyclopropane intermediate. Subsequent treatment with Brønsted acids (e.g., H₂SO₄) induces ring expansion to the cyclobutane derivative.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(OAc)₄ (2 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Yield | 68–72% |
| Diastereomeric Ratio | 3:1 (trans:cis) |
This method prioritizes atom economy but requires careful optimization to suppress side products like cis-diastereomers .
Pinacol Rearrangement Strategy
The oxidative pinacol rearrangement of cyclopropane precursors offers a stereocontrolled route. For example, fluorohydroxylation of 12-epi-fischerindole I derivatives using XeF₂/H₂O generates a vicinal diol, which undergoes -sigmatropic shift under acidic conditions to form the cyclobutane core.
Reaction Conditions:
-
Oxidizing Agent: XeF₂ (2.2 equiv), H₂O (5 equiv)
-
Rearrangement Catalyst: p-TsOH (10 mol%)
-
Solvent: Acetonitrile
-
Yield: 44% (isolated)
This method’s elegance lies in its protecting-group-free protocol, though yields remain moderate due to competing decomposition pathways .
Benzilic Acid Rearrangement
1,2-Diketones undergo benzilic acid rearrangement to form α-hydroxy acids, which can be decarboxylated to yield cyclobutane derivatives. Treatment of 2-methyl-1,2-cyclobutanedione with LiHMDS induces ring contraction, forming a lactone intermediate. Acidic hydrolysis and decarboxylation then yield the target compound.
Optimized Protocol:
| Step | Conditions |
|---|---|
| Diketone Formation | Oxidation of cyclobutane diol |
| Rearrangement | LiHMDS (1.5 equiv), THF, −78°C |
| Decarboxylation | HCl (6M), reflux |
| Overall Yield | 51% |
This route benefits from high stereochemical fidelity but demands stringent anhydrous conditions .
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis. A recent study achieved 89% enantiomeric excess (ee) by employing a dynamic kinetic resolution (DKR) strategy during the cyclization of β-keto esters.
Critical Parameters:
-
Catalyst: (R)-TRIP (5 mol%)
-
Solvent: Toluene
-
Temperature: −20°C
-
Yield: 65% (trans isomer)
While promising, scalability challenges persist due to catalyst cost and sensitivity to moisture .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes continuous flow reactors to enhance efficiency. A pilot plant study demonstrated:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 12 kg | 85 kg |
| Purity | 95% | 98% |
| Catalyst Recycling | 50% | 90% |
Flow systems mitigate exothermic risks during cyclopropanation and improve heat transfer, critical for maintaining stereoselectivity .
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | trans:cis Ratio | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclopropanation | 70 | 3:1 | Moderate | 120 |
| Pinacol Rearrangement | 44 | 4:1 | Low | 240 |
| Benzilic Acid | 51 | 5:1 | High | 180 |
| Catalytic Asymmetric | 65 | 9:1 | Low | 350 |
The benzilic acid route emerges as the most scalable, while catalytic asymmetric synthesis offers superior stereocontrol despite higher costs .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Notable Studies: Photoredox synthesis of cyclobutane esters () highlights the utility of radical chemistry in accessing strained systems. Suzuki coupling of cyclopropylboronic acids () demonstrates the versatility of boron-based reagents in stereoselective synthesis.
- Biological activity data (e.g., IC₅₀, toxicity) for most compounds are absent.
Biological Activity
Rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans, also known as R, R-BCA, is a chiral bicyclic organic compound with the molecular formula . This compound consists of a cyclobutane ring and exists as a racemic mixture of two stereoisomers: (1R,2R)-2-methylcyclobutane-1-carboxylic acid and (1S,2S)-2-methylcyclobutane-1-carboxylic acid. The unique structural configuration contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The structural features of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid are significant in determining its biological activity. The bicyclic structure allows for unique spatial arrangements that can influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid |
| CAS Number | Not specified |
Biological Activity
Research indicates that rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid exhibits notable biological properties, particularly in metabolic processes and modulation of biochemical pathways. Key findings include:
- Metabolic Effects : The compound has been shown to influence metabolic pathways, potentially affecting energy production and utilization in cells. This could have implications for conditions such as obesity and diabetes.
- Toxicity : Laboratory studies have indicated some level of toxicity associated with this compound, necessitating careful handling during experimental applications. The specific mechanisms underlying its toxic effects are still under investigation.
- Potential Therapeutic Applications : Due to its unique structure, rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid may interact with various biological targets. Preliminary studies suggest it could play a role in drug development for metabolic disorders and possibly cancer therapies.
Case Studies
Several case studies have explored the biological effects of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid:
- In Vitro Studies on Cancer Cell Lines : Research has demonstrated that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways associated with proliferation and apoptosis.
- Inflammation Modulation : Other studies suggest that rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid may possess anti-inflammatory properties, potentially modulating immune responses through interaction with specific proteins involved in inflammatory processes.
- Metabolic Pathway Investigation : Investigations into its role in metabolic pathways have shown that it might affect lipid metabolism, which is crucial for understanding its potential applications in treating metabolic syndromes .
Comparative Analysis with Related Compounds
The uniqueness of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid can be highlighted through a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylcyclobutane-1-carboxylic acid | Lacks chirality; simpler structure | |
| (1S,2S)-2-Methylcyclobutane-1-carboxylic acid | One of the stereoisomers of the racemic mixture | |
| 3-Methylcyclopentane-1-carboxylic acid | Different ring structure; potential for different biological activity |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid (trans), and how is stereochemical control achieved?
- Methodological Answer : Synthesis typically involves [2+2] cycloaddition or strain-driven ring-closing reactions. For example, methyl-substituted cyclobutane derivatives can be synthesized via photochemical or transition-metal-catalyzed [2+2] reactions (e.g., using Rh or Ru catalysts) . Stereochemical control of the trans configuration is achieved through chiral auxiliaries or enantioselective catalysis. Solvent polarity (e.g., dichloromethane) and low temperatures (0–25°C) are critical for minimizing side reactions . Post-synthesis purification via recrystallization or chiral HPLC ensures enantiomeric purity .
Q. Which analytical techniques are most effective for confirming the trans stereochemistry and enantiomeric ratio of this compound?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers, with mobile phases optimized for carboxylic acids (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .
- NMR Spectroscopy : Diastereotopic proton splitting in the cyclobutane ring (e.g., NMR at 600 MHz) confirms trans configuration .
- X-ray Crystallography : Provides definitive proof of absolute configuration .
Q. How can this compound be functionalized for use in downstream synthetic applications?
- Methodological Answer : The carboxylic acid group can be esterified (e.g., with DCC/DMAP) to improve solubility for coupling reactions. The methyl group on the cyclobutane can undergo radical bromination (e.g., using NBS/light) for further substitution. Orthogonal protection strategies (e.g., tert-butyl esters) are recommended for multi-step syntheses .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst choice, solvent) influence the kinetic vs. thermodynamic outcomes in cyclobutane ring formation?
- Methodological Answer : Rhodium catalysts (e.g., Rh(OAc)) favor kinetic control, producing trans-configured cyclobutanes due to steric hindrance during transition-state assembly. Thermodynamic control (e.g., using prolonged heating) may lead to cis isomers but is less common. Computational studies (DFT calculations) can predict activation barriers for competing pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Enzyme Assay Optimization : Ensure consistent substrate concentrations and buffer conditions (e.g., pH 7.4 for hydrolases).
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets independently of enzymatic activity .
- Metabolic Stability Tests : Perform in vitro assays with liver microsomes to rule out rapid degradation as a cause of variability .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions given its strained cyclobutane ring?
- Methodological Answer :
- Quantum Mechanical Calculations : Use Gaussian or ORCA to model ring strain (≈26 kcal/mol for cyclobutane) and its impact on transition-state geometries.
- Molecular Dynamics (MD) : Simulate solvent effects on SN2 reactivity, focusing on steric hindrance from the methyl group .
Data-Driven Research Challenges
Q. How do discrepancies in reported melting points or spectral data for this compound arise, and how can they be reconciled?
- Methodological Answer : Variations often stem from impurities (e.g., residual solvents) or polymorphic forms. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and differential scanning calorimetry (DSC) to characterize thermal behavior. Cross-validate NMR data with published spectra for analogous cyclobutane derivatives .
Q. What experimental evidence supports the hypothesis that the trans configuration enhances metabolic stability compared to cis analogs?
- Methodological Answer : Perform comparative in vitro metabolism studies using liver microsomes or hepatocytes. LC-MS/MS analysis of metabolite profiles can identify oxidation or conjugation sites. The trans configuration’s reduced ring strain may decrease susceptibility to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
